molecular formula C8H5ClN2O B12355338 6-chloro-3-imino-2H-isoindol-1-one

6-chloro-3-imino-2H-isoindol-1-one

Katalognummer: B12355338
Molekulargewicht: 180.59 g/mol
InChI-Schlüssel: KLICXIFDRLZSGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-3-imino-2H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by a chloro substituent at the 6th position and an imino group at the 3rd position on the isoindoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-imino-2H-isoindol-1-one typically involves the condensation of an aromatic primary amine with a suitable anhydride or isocyanide insertion reaction. One common method involves the reaction of 6-chloro-1H-isoindole-1,3(2H)-dione with an amine under acidic or basic conditions to form the imino derivative. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-3-imino-2H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the chloro substituent, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-chloro-3-oxo-2H-isoindol-1-one.

    Reduction: Formation of 6-chloro-3-amino-2H-isoindol-1-one.

    Substitution: Formation of various 6-substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-chloro-3-imino-2H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-chloro-3-oxo-2H-isoindol-1-one: An oxidized derivative with similar structural features.

    6-chloro-3-amino-2H-isoindol-1-one: A reduced derivative with an amine group instead of an imino group.

    2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: A derivative with a bicyclic substituent.

Uniqueness

6-chloro-3-imino-2H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and imino groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C8H5ClN2O

Molekulargewicht

180.59 g/mol

IUPAC-Name

6-chloro-3-iminoisoindol-1-one

InChI

InChI=1S/C8H5ClN2O/c9-4-1-2-5-6(3-4)8(12)11-7(5)10/h1-3H,(H2,10,11,12)

InChI-Schlüssel

KLICXIFDRLZSGO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C(=O)NC2=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.